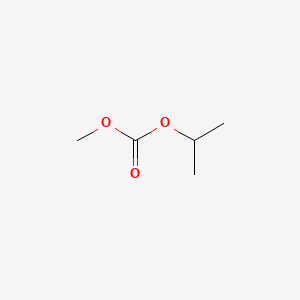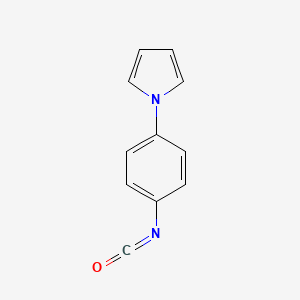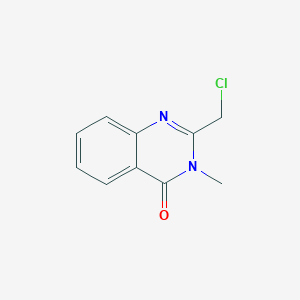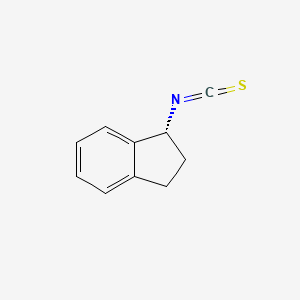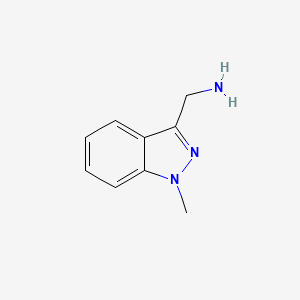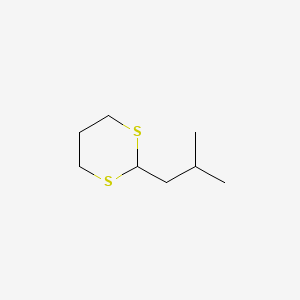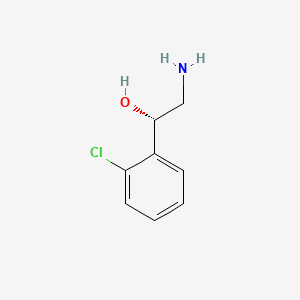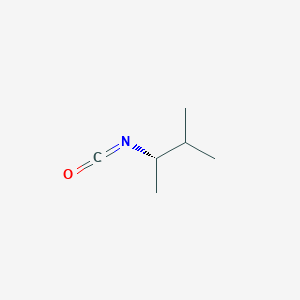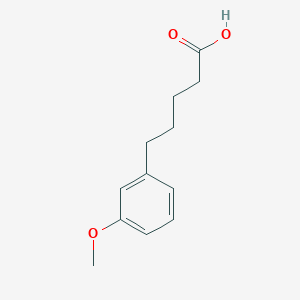
5-(3-甲氧基苯基)戊酸
描述
5-(3-methoxyphenyl)pentanoic acid is a chemical compound with the CAS Number: 6500-64-7 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 5-(3-methoxyphenyl)pentanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 5-(3-methoxyphenyl)pentanoic acid is 1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(3-methoxyphenyl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 208.26 . The compound has an InChI code of 1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) , which describes its molecular structure.科学研究应用
Pharmacokinetics and Drug Development
5-(3-methoxyphenyl)pentanoic Acid exhibits properties that are significant in the field of pharmacokinetics. It has high gastrointestinal absorption and is BBB permeant, indicating its potential to cross the blood-brain barrier . This makes it a candidate for central nervous system (CNS) drug development. Its non-inhibition of major CYP enzymes suggests a lower risk of drug-drug interactions, which is a favorable attribute in drug design .
Material Science
In material science, this compound’s physicochemical properties, such as a moderate number of rotatable bonds and a balanced lipophilicity, could be explored for the synthesis of novel materials. These materials might have applications in creating flexible, durable, or biocompatible products .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its structure allows for various functionalizations, which can lead to the creation of diverse organic molecules. This versatility is crucial for synthesizing new compounds with potential applications in different industries, including pharmaceuticals and agrochemicals .
Molecular Modeling and Simulation
The compound’s detailed molecular structure information facilitates its use in computational studies, such as molecular modeling and simulations. These studies can predict the behavior of the compound in various environments, which is beneficial for understanding its interactions at the molecular level .
Biomedical Research
Due to its ability to penetrate the blood-brain barrier, 5-(3-methoxyphenyl)pentanoic Acid could be investigated for its effects on brain chemistry and function. It may be used in creating models of neurological conditions or in the development of CNS-targeted therapies .
Safety and Toxicology Studies
The safety profile of 5-(3-methoxyphenyl)pentanoic Acid, including its hazard statements and precautionary measures, makes it a candidate for toxicological studies. Research in this area could provide insights into the safe handling and potential risks associated with the compound .
Environmental Chemistry
Lastly, the environmental fate of 5-(3-methoxyphenyl)pentanoic Acid can be studied to understand its biodegradability, persistence, and potential impact on ecosystems. Such research is essential for assessing the environmental risks of new chemical entities .
安全和危害
The safety information for 5-(3-methoxyphenyl)pentanoic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
属性
IUPAC Name |
5-(3-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQZPKAGFDVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442084 | |
| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)pentanoic Acid | |
CAS RN |
6500-64-7 | |
| Record name | 3-Methoxybenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

